1H-Imidazo[4,5-b]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridine family, characterized by its unique bicyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various biological pathways. The imidazo[4,5-b]pyridine derivatives have been extensively studied due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties.
1H-Imidazo[4,5-b]pyridine-2-carbaldehyde can be synthesized through various chemical methods involving the manipulation of pyridine and imidazole rings. It falls under the classification of nitrogen-containing heterocycles, which are compounds featuring at least one nitrogen atom in their ring structure. These compounds are significant in drug discovery due to their ability to interact with biological targets effectively.
The synthesis of 1H-imidazo[4,5-b]pyridine-2-carbaldehyde typically involves multi-step synthetic routes. One common method includes:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular structure of 1H-imidazo[4,5-b]pyridine-2-carbaldehyde consists of a fused imidazole and pyridine ring system with a formyl group (-CHO) at the 2-position. The compound's molecular formula is C9H7N3O, and its molecular weight is approximately 175.17 g/mol.
1H-Imidazo[4,5-b]pyridine-2-carbaldehyde participates in various chemical reactions due to its electrophilic nature:
These reactions are crucial for developing derivatives with enhanced pharmacological properties.
The mechanism of action for compounds derived from 1H-imidazo[4,5-b]pyridine-2-carbaldehyde often involves interaction with specific biological targets such as kinases or enzymes. For example:
Quantitative structure–activity relationship studies have demonstrated that modifications at specific positions on the imidazo[4,5-b]pyridine scaffold can significantly alter potency and selectivity.
Relevant data on melting points and boiling points can vary based on specific derivatives but are essential for characterizing new compounds developed from this core structure .
1H-Imidazo[4,5-b]pyridine-2-carbaldehyde and its derivatives have significant applications in medicinal chemistry:
The ongoing research into this compound class continues to reveal new therapeutic potentials, making them valuable candidates for further investigation in drug development initiatives.
The 1H-imidazo[4,5-b]pyridine scaffold represents a privileged bioisostere of purine nucleobases, characterized by a fused bicyclic system pairing a six-membered pyridine ring with a five-membered imidazole. This architecture positions nitrogen atoms at strategic locations (N1, N3, and N7 of purine equivalencies), enabling mimicry of purine-driven molecular recognition processes. The 2-carbaldehyde substituent in 1H-imidazo[4,5-b]pyridine-2-carbaldehyde (PubChem CID: 590105) introduces an electrophilic center orthogonal to the hydrogen-bonding capabilities of the core heterocycle, facilitating dual-mode interactions with biological targets [1] [5].
Structurally, the [4,5-b] ring fusion differentiates it from the isomeric [4,5-c] system. In [4,5-b] derivatives, the pyridine nitrogen is adjacent to the bridgehead carbon (position 3), whereas in [4,5-c] isomers, it opposes the aldehyde (position 1). This subtle difference significantly impacts electronic distribution: the [4,5-b] isomer exhibits enhanced electron density at the C2-aldehyde carbonyl, increasing its susceptibility to nucleophilic attack compared to the [4,5-c] counterpart. This heightened reactivity underpins its utility in constructing pharmacologically active molecules [5] [8]. Functionally, the scaffold engages in biomimetic interactions critical for inhibiting kinases (e.g., PAK4, TrkA/B) and binding nucleic acids. Its planar conformation facilitates intercalation into DNA/RNA, while the aldehyde serves as a handle for forming Schiff bases with lysine residues in enzymatic active sites—a feature exploited in covalent inhibitor design [3] [6].
Table 1: Molecular Descriptors of 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₇H₅N₃O | Empirical Data |
Molecular Weight | 147.14 g/mol | Mass Spectrometry |
Hydrogen Bond Donor Count | 1 (Imidazole NH) | Computational Prediction |
Hydrogen Bond Acceptor Count | 3 (Carbonyl O, Pyridine N, Imidazole N) | X-ray Crystallography |
logP (XLogP3) | 0.2 | Chromatography |
Topological Polar Surface Area | 58.7 Ų | Computational Analysis |
Table 2: Structural Comparison of Key Imidazopyridine Isomers
Property | 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde | 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde |
---|---|---|
Ring Fusion | Pyridine N adjacent to aldehyde | Pyridine N opposite aldehyde |
Electrophilicity (C=O) | Moderate to High | Moderate |
DNA Binding Mode | Intercalation dominant | Mixed intercalation/groove binding |
Kinase Inhibition | PAK4, TrkA/B, Aurora kinases | Limited reported activity |
Imidazo[4,5-b]pyridines emerged as purine mimetics in the 1980s, initially explored for antiviral applications. Their trajectory shifted toward oncology in the 2000s with the discovery of AZ-23—a 2,4-disubstituted imidazo[4,5-b]pyridine inhibiting TrkA/B kinases at nanomolar concentrations (IC₅₀ ~3 nM). This compound validated the scaffold’s capacity to engage kinase hinge regions via N3 hydrogen bonding, positioning the 2-aryl substituent in hydrophobic pockets [3]. Subsequent optimization yielded derivatives with sub-nanomolar cellular potencies, exemplified by compounds 2d and 3a, which suppressed tumor growth in TrkA-driven allograft models through targeted inhibition of neurotrophin signaling pathways [3].
Parallel efforts identified KY-04045 (6-bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine) as a p21-activated kinase 4 (PAK4) inhibitor. Crystallography revealed its binding mode: the imidazo[4,5-b]pyridine core forms hydrogen bonds with the hinge loop (Glu728 and Ala730), while the pyrazole projects into a hydrophobic cleft. Though moderate in potency, KY-04045 established the scaffold’s suitability for PAK4 modulation—a target implicated in cytoskeletal reorganization and cancer metastasis [7]. Innovations expanded into tetracyclic systems, where annulation at the 5,6-positions generated DNA-intercalating agents. Amino-substituted derivatives induced apoptosis in breast and colon cancer cells, correlating with p53 activation and γ-H2AX expression—biomarkers of DNA damage [6].
The C2-aldehyde group in 1H-imidazo[4,5-b]pyridine-2-carbaldehyde serves as a versatile linchpin for structural diversification, enabling efficient access to pharmacologically relevant derivatives through three primary reaction pathways:
Table 3: Synthetic Applications of 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
Reduction | NaBH₄, MeOH, 0°C to RT | 2-(Hydroxymethyl)imidazo[4,5-b]pyridine | TrkA inhibitor intermediates (e.g., 2d) |
Schiff Base Formation | 4-Aminopyrazole, EtOH, Δ | 2-((1H-Pyrazol-4-ylimino)methyl) derivative | PAK4 inhibitors (e.g., KY-04045 analogs) |
Knoevenagel Reaction | Malononitrile, Piperidine, EtOH | 2-(Dicyanomethylene) derivatives | DNA intercalators / Topoisomerase inhibitors |
The electrophilicity of the aldehyde is finely tunable by modifying the imidazo[4,5-b]pyridine core. Electron-withdrawing substituents at C5 or C6 (e.g., –CF₃ in 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, CAS# 944904-88-5) enhance reactivity toward nucleophiles, enabling reactions under milder conditions. Conversely, electron-donating groups (e.g., –NH₂ at C5, CAS# 79821505) facilitate electrophilic aromatic substitutions ortho to the aldehyde, enabling further functionalization [4] [9]. N-Methylation (e.g., 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, CAS# 57806-04-9) blocks hydrogen bonding at N1 but increases lipophilicity (logP 0.78), improving blood-brain barrier penetration for CNS-targeted agents [10].
This synthetic flexibility underscores why 1H-imidazo[4,5-b]pyridine-2-carbaldehyde remains indispensable in medicinal chemistry—transforming a simple heterocycle into complex therapeutic candidates through strategic, late-stage diversification.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: